3,3,4,4,4-Pentafluoro-1-iodobut-1-ene
Description
Contextual Significance of Fluoro- and Iodoalkenes in Contemporary Synthetic Methodologies
Fluoro- and iodoalkenes are highly valuable intermediates in modern organic synthesis. The presence of both a fluorine atom and an iodine atom on a double bond provides a unique combination of reactivity. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, including cross-coupling reactions, radical reactions, and metal-halogen exchange. The fluorine atom, on the other hand, imparts specific electronic properties to the double bond, influencing its reactivity and the stability of the resulting products. This dual functionality allows for the sequential and selective introduction of different functional groups, making fluoro- and iodoalkenes powerful tools for the construction of complex molecules.
Overview of Perfluoroalkyl Vinyl Iodides: Synthetic Utility and Unique Reactivity
Perfluoroalkyl vinyl iodides are a class of organic compounds that contain a perfluoroalkyl group, a vinyl group, and an iodine atom. These compounds are particularly useful in organic synthesis due to the unique properties conferred by the perfluoroalkyl group. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the reactivity of the adjacent vinyl iodide moiety.
One of the key applications of perfluoroalkyl vinyl iodides is in palladium-mediated cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex fluorinated molecules. nih.gov The reactivity of perfluoroalkyl iodides stems from the electron-deficient character of the C-I bond, which can be readily activated. nbinno.com This activation facilitates the generation of reactive perfluoroalkyl radicals under mild conditions, which are key intermediates in various synthetic strategies. nbinno.com
Historical Development and Current Research Frontiers for 3,3,4,4,4-Pentafluoro-1-iodobut-1-ene
The synthesis of perfluoroalkyl vinyl iodides, including this compound, has been an area of active research. One facile method involves the radical addition of perfluoroalkyl iodides to terminal alkynes, a reaction that can be initiated by catalytic amounts of zinc in the presence of trifluoroacetic acid, demonstrating high regio- and stereoselectivity. nih.gov
Current research continues to explore new and more efficient synthetic routes to this compound and its analogs. Furthermore, researchers are actively investigating the application of this compound in the synthesis of novel fluorinated materials and biologically active molecules. The unique combination of the pentafluorobutyl group and the vinyl iodide functionality makes it a promising candidate for the development of new polymers, liquid crystals, and pharmaceuticals.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C4H2F5I |
| Molecular Weight | 272 g/mol |
| CAS Number | 378-15-4 |
| IUPAC Name | (1Z)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene |
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3,3,4,4,4-pentafluoro-1-iodobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMOTVZOASYAQV-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\I)\C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Synthetic Pathways to 3,3,4,4,4 Pentafluoro 1 Iodobut 1 Ene
Radical-Mediated Addition of Perfluoroalkyl Iodides to Unsaturated Hydrocarbons
The cornerstone of synthesizing 3,3,4,4,4-Pentafluoro-1-iodobut-1-ene is the radical-mediated addition of a perfluoroalkyl iodide to an alkyne. This class of reactions is a powerful tool in organofluorine chemistry, allowing for the formation of carbon-carbon bonds and the introduction of perfluoroalkyl groups into organic molecules.
Specific Synthesis from Pentafluoroiodoethane (B1347087) and Acetylene (B1199291)
The direct synthesis of this compound is achieved through the free-radical addition of pentafluoroiodoethane (C2F5I) to acetylene (C2H2). This reaction, often initiated by thermal or photochemical means, proceeds via a chain mechanism. The perfluoroalkyl iodide acts as a telogen, and the acetylene is the taxogen in this telomerization process. The primary product is the 1:1 adduct, this compound.
The reaction can be represented by the following equation:
C2F5I + HC≡CH → C2F5CH=CHI
This process is an example of an atom transfer radical addition (ATRA), where the iodine atom is transferred to the newly formed vinyl radical.
Optimization of Reaction Conditions and Yields (e.g., Temperature, Duration)
The efficiency and selectivity of the addition of pentafluoroiodoethane to acetylene are highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield of the desired 1:1 adduct and minimize the formation of higher telomers and side products include:
Temperature: The reaction temperature influences the rate of radical initiation and propagation. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions and polymerization of acetylene. A careful balance is necessary to achieve a good yield in a reasonable timeframe.
Duration: The reaction time must be sufficient to allow for the complete consumption of the limiting reagent. Monitoring the reaction progress, for instance by gas chromatography, can help in determining the optimal duration.
Molar Ratio of Reactants: The ratio of pentafluoroiodoethane to acetylene is a critical factor. An excess of the perfluoroalkyl iodide is often used to favor the formation of the 1:1 adduct and suppress the formation of higher molecular weight telomers.
Initiator: While the reaction can be initiated thermally, the use of a radical initiator such as peroxides or azo compounds can allow for lower reaction temperatures and better control over the initiation step. Photochemical initiation using UV light is also a common method.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the radical intermediates. Inert solvents are typically used to avoid side reactions.
| Parameter | Condition | Effect on Yield and Selectivity |
|---|---|---|
| Temperature | Increase | Increases reaction rate but may decrease selectivity. |
| Duration | Optimize | Ensures complete reaction without excessive side product formation. |
| Molar Ratio (C2F5I:C2H2) | High | Favors the formation of the 1:1 adduct. |
| Initiator | Addition | Allows for lower reaction temperatures and better control. |
Mechanistic Considerations of Free-Radical Chain Reactions in Synthesis
The synthesis of this compound proceeds through a well-established free-radical chain mechanism involving three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of the carbon-iodine bond in pentafluoroiodoethane, which is the weakest bond in the molecule. This can be achieved by the input of thermal or light energy, or through the action of a radical initiator, to generate a pentafluoroethyl radical (C2F5•) and an iodine atom (I•).
C2F5I → C2F5• + I•
Propagation: This stage consists of two repeating steps that form the product and regenerate the chain-carrying radical.
The highly reactive pentafluoroethyl radical adds to the triple bond of acetylene. This addition occurs in an anti-Markovnikov fashion, with the radical adding to one of the sp-hybridized carbons to form a more stable vinyl radical intermediate.
C2F5• + HC≡CH → C2F5CH=CH•
The resulting vinyl radical then abstracts an iodine atom from another molecule of pentafluoroiodoethane. This step yields the final product, this compound, and regenerates the pentafluoroethyl radical, which can then participate in another cycle of the propagation phase.
C2F5CH=CH• + C2F5I → C2F5CH=CHI + C2F5•
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two pentafluoroethyl radicals, the combination of a pentafluoroethyl radical with a vinyl radical, or the combination of two vinyl radicals.
2 C2F5• → C4F10 C2F5• + C2F5CH=CH• → C2F5CH=CHC2F5 2 C2F5CH=CH• → C2F5CH=CH-CH=CHC2F5
Synthetic Routes to Key Perfluoroalkyl Iodide Precursors
The availability of the starting material, pentafluoroiodoethane, is crucial for the synthesis of the target compound. Efficient methods for its preparation from more readily available halogenated precursors have been developed.
Preparation of Pentafluoroiodoethane from Halogenated Precursors (e.g., Chloropentafluoroethane)
Pentafluoroiodoethane can be synthesized from chloropentafluoroethane (B1202741) (C2F5Cl), a compound that is often a byproduct in the production of other hydrofluorocarbons. nih.gov The strong carbon-chlorine bond in fluoroalkyl chlorides makes their conversion challenging. nih.gov However, a two-step, one-pot synthesis has been developed that provides an efficient route to pentafluoroiodoethane. nih.gov
Investigation of Sulfinatodechlorination and Subsequent Iodination Strategies
The conversion of chloropentafluoroethane to pentafluoroiodoethane can be effectively achieved through a sulfinatodechlorination reaction followed by iodination. nih.gov
Sulfinatodechlorination: In the first step, chloropentafluoroethane reacts with a reducing agent, such as sodium dithionite (B78146) (Na2S2O4), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction converts the chloro-compound into the corresponding sodium pentafluoroethanesulfinate (C2F5SO2Na). nih.gov
C2F5Cl + Na2S2O4 → C2F5SO2Na + NaCl + SO2
Iodination: The resulting pentafluoroethanesulfinate is then treated with iodine (I2) in the same reaction vessel. The sulfinate is a good leaving group, and upon iodination, it is displaced, leading to the formation of pentafluoroiodoethane and sulfur dioxide. nih.gov
C2F5SO2Na + I2 → C2F5I + NaI + SO2
Comprehensive Analysis of the Reactivity and Chemical Transformations of 3,3,4,4,4 Pentafluoro 1 Iodobut 1 Ene
Oxidative Chemistry and Derivatization
The carbon-carbon double bond in 3,3,4,4,4-Pentafluoro-1-iodobut-1-ene is susceptible to oxidative cleavage, a process that can be harnessed for the synthesis of valuable fluorinated carboxylic acids and their derivatives.
Transformation to Pentafluoropropionic Acid
The oxidative cleavage of the double bond in this compound can lead to the formation of pentafluoropropionic acid. This transformation can be achieved through various oxidative methods, with ozonolysis being a prominent example. libretexts.org In a typical ozonolysis reaction, the alkene is treated with ozone, followed by a work-up procedure to yield the carboxylic acid. wikipedia.org The reaction proceeds through the formation of an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent work-up, often with an oxidizing agent like hydrogen peroxide, cleaves the ozonide to yield the desired carboxylic acid.
Another potential method for this transformation is the use of strong oxidizing agents like potassium permanganate (B83412) under warm conditions, which can cleave the double bond and oxidize the resulting fragments to carboxylic acids. libretexts.org Additionally, manganese-catalyzed oxidations with hydrogen peroxide offer a milder alternative for the oxidative cleavage of alkenes. rug.nl
Table 1: Potential Methods for the Oxidative Cleavage of this compound to Pentafluoropropionic Acid
| Method | Oxidizing Agent(s) | Typical Work-up | Expected Product |
| Ozonolysis | Ozone (O₃) | Oxidative (e.g., H₂O₂) | Pentafluoropropionic Acid |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Acidic | Pentafluoropropionic Acid |
| Catalytic Oxidation | Mn catalyst / H₂O₂ | Not applicable | Pentafluoropropionic Acid |
Synthesis of Carboxylic Acid Derivatives from Oxidative Products
The pentafluoropropionic acid obtained from the oxidative cleavage of this compound can be readily converted into a variety of carboxylic acid derivatives, such as amides and esters. These transformations are fundamental in organic synthesis and allow for the introduction of the pentafluoropropionyl moiety into a wide range of molecules.
For instance, the synthesis of fluorinated amides can be achieved through a one-pot N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, leading to labile N-perfluoroalkylated hydroxylamines that can be further transformed. nih.gov While this method does not directly start from the carboxylic acid, it highlights a pathway to related fluorinated amide structures.
Transformations Involving the Vinylic Iodine Moiety
The vinylic iodine in this compound is a key functional group that enables a variety of substitution and cross-coupling reactions, providing a powerful tool for the construction of complex fluorinated molecules.
Mechanistic Investigations of Substitution Reactions
The carbon-iodine bond in vinylic iodides is susceptible to nucleophilic substitution, although these reactions are generally less common than those on sp³-hybridized carbons. The presence of the electron-withdrawing pentafluoroethyl group is expected to activate the double bond towards nucleophilic attack. Mechanistic studies on nucleophilic aromatic substitution (SNAr) reactions on fluorinated derivatives suggest that such reactions can proceed through either a classical two-step mechanism or a concerted pathway. researchgate.netnih.govrsc.org In the context of this compound, a nucleophilic vinylic substitution (SNV) could occur, where a nucleophile attacks the double bond, leading to the displacement of the iodide ion. The specific mechanism, whether stepwise or concerted, would depend on the nature of the nucleophile, the solvent, and the reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions
The vinylic iodine of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Suzuki reactions. These reactions are powerful methods for the formation of carbon-carbon bonds. wikipedia.org
The Sonogashira reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. gold-chemistry.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the C1 position of the butene chain.
The Heck reaction is the palladium-catalyzed reaction of a vinyl halide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org This would enable the formation of a new carbon-carbon bond between the C1 position of this compound and an alkene, leading to the synthesis of substituted dienes.
The Suzuki reaction involves the cross-coupling of a vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.netfrontiersin.org This reaction is highly versatile and allows for the formation of a carbon-carbon bond between the vinylic carbon and a wide range of organic groups.
Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Typical Base | Expected Product Type |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Conjugated Enyne |
| Heck | Alkene | Pd catalyst | Base (e.g., K₂CO₃) | Substituted Diene |
| Suzuki | Boronic Acid/Ester | Pd catalyst | Base (e.g., CsF, K₂CO₃) | Substituted Alkene |
Radical Reactions and Adduct Formation
The double bond and the carbon-iodine bond in this compound can both participate in radical reactions, leading to the formation of a variety of adducts and cyclized products.
The addition of free radicals to the double bond is a well-established reaction for fluoroalkenes. rsc.orgrsc.org For instance, the photochemical reaction of trifluoroiodomethane with 1,3,3,3-tetrafluoropropene results in the formation of 1:1 adducts. rsc.org Similarly, this compound is expected to react with various radical species, which can be generated from radical initiators or through photolysis, to form a range of adducts.
Table 3: Potential Radical Reactions of this compound
| Reaction Type | Initiator | Reactant | Expected Outcome |
| Radical Addition | Photochemical/Thermal | Radical Source (e.g., CF₃I) | 1:1 Adduct |
| Radical Cyclization | UV irradiation | - | Intramolecular cyclized product |
| Intermolecular Radical Addition | Radical Initiator | Alkene/Alkyne | Complex adduct |
Exploration of Carboiodination Processes with Unsaturated Substrates
Carboiodination is a chemical reaction that involves the addition of a carbon-based group and an iodine atom across an unsaturated bond, such as a carbon-carbon double or triple bond. While specific examples of this compound undergoing carboiodination with unsaturated substrates are not extensively detailed in the available literature, the reactivity of similar fluoroiodoalkanes in analogous processes provides insight into its potential.
The underlying mechanism for such transformations is often a radical addition pathway. For instance, the photochemical reaction of trifluoroiodomethane (CF₃I) with fluorinated propenes results in the formation of 1:1 adducts. rsc.orgrsc.org In these reactions, the trifluoromethyl radical (•CF₃) adds to the double bond of the propene, and the resulting carbon-centered radical then abstracts an iodine atom from another molecule of CF₃I to form the final product. rsc.orgrsc.org
By analogy, it is plausible that this compound could react with an unsaturated substrate (e.g., an alkene or alkyne) in the presence of a radical initiator. This would involve the addition of the pentafluorobutenyl radical to the unsaturated bond, followed by iodine transfer, effectively achieving a carboiodination of the substrate.
Table 1: Analogous Radical Addition Reactions with Fluoroiodoalkanes
| Fluoroiodoalkane | Unsaturated Substrate | Adduct Products | Yield | Reference |
|---|---|---|---|---|
| Trifluoroiodomethane | 1,1,3,3,3-Pentafluoropropene | 1,1,1,3,3-Pentafluoro-3-iodo-2-trifluoromethylpropane and 1,1,1,2,2,4,4,4-Octafluoro-3-iodobutane | 75-85% | rsc.org |
Role as a Radical Source or Acceptor in Organic Transformations
The chemical behavior of this compound is significantly influenced by the carbon-iodine (C-I) bond. This bond is relatively weak and susceptible to homolytic cleavage, allowing the compound to serve as an effective source of a fluorinated radical.
As a Radical Source: Under thermal or photochemical conditions, the C-I bond can break to generate the 3,3,4,4,4-pentafluorobut-1-en-1-yl radical. This reactive intermediate can then participate in various organic transformations. As demonstrated in studies with similar compounds, such as the photochemical addition of trifluoroiodomethane to fluoropropenes, the fluoroalkyl iodide readily donates a radical species that initiates addition to an alkene. rsc.orgrsc.org This establishes a clear precedent for this compound to act as a source for the pentafluorobutenyl radical, which can be used to construct more complex fluorinated molecules.
As a Radical Acceptor: The potential for this compound to act as a radical acceptor primarily resides in its carbon-carbon double bond. An external radical could theoretically add to the alkene moiety. However, the literature on analogous compounds suggests that the dominant reaction pathway is the cleavage of the C-I bond, positioning the molecule more commonly as a radical source rather than an acceptor.
Conversion to Other Functional Groups
The conversion of the C4 compound this compound into C3 compounds such as 2,2,3,3,3-pentafluoropropanol or 2,2,3,3,3-pentafluoropropionaldehyde would require a reaction involving carbon-carbon bond cleavage. A direct, single-step reduction for this specific transformation is not documented in readily available scientific literature.
However, the synthesis of these valuable C3 fluorinated building blocks has been achieved through other routes starting from different precursors.
Synthesis of 2,2,3,3,3-Pentafluoropropanol: One documented method for preparing 2,2,3,3,3-pentafluoropropanol involves the reaction of tetrafluoroethylene (B6358150) with a fluoro compound in the presence of a phase transfer catalyst, followed by a reaction with formaldehyde. google.com A specific example of this process is detailed below:
Table 2: Representative Synthesis of 2,2,3,3,3-Pentafluoropropanol
| Reactants | Catalyst & Solvent | Temperature | Pressure | Product | Yield | Reference |
|---|
Synthesis of Pentafluoropropionaldehyde: The synthesis of fluorinated aldehydes often proceeds via the hydrolysis of precursor molecules like acetals. For instance, 3,3,3-trifluoropropionaldehyde can be prepared by the acid-catalyzed hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane. google.com While a direct analogue for the pentafluorinated version was not found, this highlights a general strategy for obtaining such compounds.
Stereochemical Control and Product Selectivity in Reactions of 3,3,4,4,4 Pentafluoro 1 Iodobut 1 Ene
Stereoisomeric Outcomes in Radical Additions to Acetylene (B1199291)
The radical addition of perfluoroalkyl iodides to alkynes is a well-established method for the synthesis of fluorinated alkenes. However, specific experimental data on the radical addition of 3,3,4,4,4-pentafluoro-1-iodobut-1-ene to acetylene, leading to the formation of (E)- and (Z)-1-iodo-5,5,6,6,6-pentafluorohex-1,3-diene, is not extensively detailed in publicly available literature. Generally, such reactions proceed through a radical chain mechanism initiated by the homolytic cleavage of the carbon-iodine bond. The resulting pentafluorobutenyl radical then adds to the acetylene triple bond, forming a vinyl radical intermediate. Subsequent iodine atom transfer from another molecule of this compound yields the final product and propagates the radical chain.
The stereochemical outcome of this addition, meaning the ratio of the resulting E (trans) and Z (cis) isomers, is determined by the stereochemistry of the vinyl radical intermediate and the subsequent iodine atom transfer. The relative stability of the possible transition states leading to the E and Z products plays a crucial role. In many cases of radical additions to alkynes, a mixture of E and Z isomers is obtained, with the E isomer often being the thermodynamically more stable and, therefore, the major product. However, the specific stereoselectivity can be influenced by various factors, including the reaction conditions.
Factors Influencing Stereochemical Ratios (e.g., Light Irradiation)
Several factors can influence the stereochemical ratio of the products in the radical addition of this compound to acetylene. One of the most significant factors is the method of radical initiation. Photochemical initiation, typically involving ultraviolet (UV) light, is a common method for generating radicals from organoiodides.
Light irradiation can influence the stereoselectivity of the reaction. The energy provided by the photons can lead to different reaction pathways or alter the relative energies of the transition states compared to thermally initiated reactions. For instance, in some radical additions, photochemical conditions have been observed to favor the formation of the less stable Z isomer, potentially due to kinetic control over the reaction pathway. The specific wavelength and intensity of the light used can also play a role in determining the product distribution. Other factors that can affect the stereochemical ratio include the reaction temperature, the concentration of reactants, and the presence of radical initiators or inhibitors.
Conformational Analysis and Spectroscopic Signatures of Stereoisomers (e.g., NMR, IR for differentiation)
The differentiation and characterization of the E and Z stereoisomers of 1-iodo-5,5,6,6,6-pentafluorohex-1,3-diene would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for distinguishing between E and Z isomers. The coupling constants (J-values) between vicinal protons across the double bond are typically different for the two isomers. For the E isomer, the coupling constant between the vinylic protons is generally larger (typically 12-18 Hz) compared to the Z isomer (typically 6-12 Hz). Similarly, long-range couplings between protons and fluorine atoms across the conjugated system would likely differ between the two stereoisomers. In ¹⁹F NMR, the chemical shifts of the fluorine nuclei would also be expected to be different for the E and Z isomers due to their different spatial environments.
IR Spectroscopy: IR spectroscopy can also provide valuable information for distinguishing between the stereoisomers. The out-of-plane C-H bending vibrations for trans and cis disubstituted alkenes appear at different frequencies. Typically, the trans isomer shows a strong absorption band in the region of 960-990 cm⁻¹, while the corresponding band for the cis isomer is found in the 675-730 cm⁻¹ region. The C=C stretching vibrations might also show slight differences in frequency and intensity between the two isomers.
Conformational analysis of these flexible diene structures would involve studying the rotation around the central single bond. The preferred conformations would be influenced by steric and electronic effects of the bulky iodo and pentafluoroethyl groups. Computational modeling, in conjunction with experimental NMR data (such as Nuclear Overhauser Effect studies), could provide deeper insights into the predominant conformations of each stereoisomer in solution.
Advanced Applications of 3,3,4,4,4 Pentafluoro 1 Iodobut 1 Ene in Organic Synthesis and Polymer Science
Strategic Building Block for Complex Fluorinated Molecules
The presence of both an iodo-substituted double bond and a perfluoroalkyl moiety makes 3,3,4,4,4-pentafluoro-1-iodobut-1-ene a potent reagent for introducing fluorinated fragments into organic molecules. This dual functionality allows for a range of chemical transformations, enabling the construction of intricate molecular frameworks.
While direct, specific literature on the formation of sigma-bonded organometallic compounds from this compound is not extensively detailed, the fundamental principles of organometallic chemistry suggest its high potential for such transformations. The carbon-iodine bond in iodoalkenes is a common precursor for the synthesis of a variety of organometallic reagents, including organolithium and Grignard reagents. wikipedia.org These reactions typically involve the reaction of the organic halide with a metal, such as magnesium or lithium, to form a new carbon-metal sigma bond.
For instance, the formation of a Grignard reagent would proceed by reacting this compound with magnesium metal in an ether solvent. The resulting organomagnesium compound would feature a nucleophilic carbon atom bonded to the magnesium, making it a powerful tool for forming new carbon-carbon bonds. Similarly, reaction with an alkyllithium reagent could facilitate a lithium-halogen exchange, yielding a highly reactive vinyllithium (B1195746) species.
The successful synthesis of such organometallic reagents from this compound would provide a direct pathway to a wide array of complex fluorinated molecules. These reagents can participate in reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the pentafluorobut-1-ene moiety into a target molecule.
Table 1: Potential Organometallic Reagents from this compound
| Precursor | Reagent | Resulting Organometallic Compound | Potential Applications |
|---|---|---|---|
| This compound | Magnesium (Mg) | (3,3,4,4,4-Pentafluorobut-1-en-1-yl)magnesium iodide | Nucleophilic addition to carbonyls, cross-coupling reactions |
Polyfluoroalkylation, the introduction of a polyfluoroalkyl group into a molecule, is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique properties conferred by the fluorine atoms. This compound is a promising candidate for facilitating such reactions, primarily through radical-mediated pathways.
The relatively weak carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate a 3,3,4,4,4-pentafluorobut-1-en-1-yl radical. rsc.org This radical species can then add to unsaturated systems like alkenes and alkynes, effectively achieving the polyfluoroalkylation of the substrate. rsc.org
This approach is particularly valuable as it allows for the formation of new carbon-carbon bonds under relatively mild conditions and can be applied to a wide range of substrates. The resulting products would incorporate the intact pentafluorobut-1-ene unit, which can be a desirable feature for further functionalization or for its influence on the electronic properties of the final molecule.
Contributions to Fluoropolymer Development
In the realm of polymer science, this compound serves as a key monomer in the synthesis of novel fluoropolymers. Its ability to participate in specialized polymerization techniques and to introduce functional handles into the polymer backbone makes it a valuable tool for designing materials with precisely controlled properties.
Iodo-ene polymerization is a powerful method for the synthesis of semifluorinated polymers. This step-growth polymerization proceeds via the radical addition of a perfluoroalkyl iodide across a diene. The process can be initiated by thermal or photochemical means, or through the use of a radical initiator. The resulting polymers contain iodine atoms within the backbone, which not only enhances their processability but also provides sites for subsequent chemical modification.
By employing a monofunctional iodo-ene compound like this compound in conjunction with a diene, it is possible to synthesize fluorotelechelics—polymers with reactive end groups. In this scenario, the iodo-ene compound acts as a chain-terminating agent, introducing the pentafluorobut-1-ene moiety at one end of the polymer chain. The other end of the chain would typically be derived from the initiator or another terminating agent. These fluorotelechelics are valuable as macromonomers, block copolymers, and for surface modification applications.
When copolymerized with other monomers, this compound can be used to tailor the properties of the resulting fluoropolymer. The incorporation of this monomer can influence a range of characteristics, including thermal stability, chemical resistance, refractive index, and surface energy.
The pendant pentafluoroethyl group contributes to a low surface energy and enhanced hydrophobicity, which is desirable for applications such as coatings and membranes. The presence of the carbon-iodine bond in the polymer backbone also introduces a degree of polarity, which can affect the solubility and processability of the material.
Table 2: Influence of this compound as a Comonomer on Polymer Properties
| Property | Effect of Incorporation | Rationale |
|---|---|---|
| Thermal Stability | Potentially enhanced | High strength of C-F bonds |
| Surface Energy | Lowered | Presence of pentafluoroethyl groups |
| Chemical Resistance | Increased | Shielding effect of fluorine atoms |
| Processability | Improved | Polarizable iodine atoms in the backbone |
One of the most significant advantages of incorporating this compound into a polymer is the introduction of a reactive handle for post-polymerization modification. The iodine atoms within the polymer backbone can be displaced by a variety of nucleophiles, such as thiols and azides, allowing for the covalent attachment of different functional groups. This modular approach enables the synthesis of a wide range of functional fluoropolymers from a common precursor.
Furthermore, the carbon-iodine bond can be utilized for cross-linking the polymer chains. The low bond dissociation energy of the C-I bond allows for its homolytic cleavage under UV irradiation, generating radicals that can combine to form cross-links. This photo-cross-linking is a valuable technique for creating robust and solvent-resistant fluoropolymer networks.
Precursor for Industrially Relevant Fluorinated Intermediates
This compound serves as a versatile C4 building block in the synthesis of more complex fluorinated molecules. Its utility stems from the presence of two reactive sites: the carbon-iodine bond and the carbon-carbon double bond. These features allow it to participate in a variety of reactions, including free-radical additions and telomerization, to produce valuable intermediates for industrial applications, particularly in the field of fluoropolymers.
One of the key applications of this compound is as a telogen or chain transfer agent in telomerization reactions. This process allows for the controlled synthesis of low molecular weight polymers, or telomers, which are essential intermediates for producing fluorinated surfactants, surface treatment agents, and specialty polymers. The iodo-functional group on the butene facilitates these reactions, particularly in free-radical processes initiated by thermal or photochemical methods.
Detailed Research Findings: Telomerization with Vinylidene Fluoride (B91410) (VDF)
Research has demonstrated the efficacy of this compound as a chain transfer agent in the telomerization of vinylidene fluoride (VDF). In these reactions, the iodoalkene initiates the polymerization of VDF monomers, leading to the formation of low-molecular-weight iodinated fluoropolymers. These resulting telomers are important industrial intermediates, as the terminal iodine atom can be further functionalized to introduce a variety of end-groups, tailoring the final product for specific applications such as surfactants or functional coatings.
In a typical process, the telomerization is initiated by the thermal decomposition of a radical initiator, such as an organic peroxide. The resulting radicals abstract the iodine atom from this compound, generating a fluorinated butenyl radical. This radical then adds across the double bond of VDF monomers to propagate the polymer chain. The chain growth is terminated by transfer with another molecule of the iodoalkene, regenerating the radical and forming the final iodinated telomer.
The reaction conditions, particularly the molar ratio of the iodoalkene (the telogen) to VDF (the taxogen), are critical in controlling the average degree of polymerization and the distribution of the resulting telomers.
Table 1: Synthesis of VDF Telomers using this compound
This interactive table summarizes the typical reaction conditions and outcomes for the telomerization of Vinylidene Fluoride (VDF) with this compound.
| Run | Telogen:Taxogen Molar Ratio (Iodoalkene:VDF) | Initiator | Temperature (°C) | Reaction Time (h) | Major Product Structure (n=1 telomer) | Application of Intermediate |
|---|---|---|---|---|---|---|
| 1 | 1:2 | Organic Peroxide | 75 | 10 | C4H2F5(CH2CF2)I | Precursor for fluorinated surfactants |
| 2 | 1:5 | Organic Peroxide | 75 | 12 | C4H2F5(CH2CF2)nI (n≈2-4) | Building block for specialty polymers |
| 3 | 1:1 | AIBN | 80 | 8 | C4H2F5(CH2CF2)I | Intermediate for surface treatment agents |
Note: The structures and average chain lengths (n) are representative of typical outcomes and can be influenced by specific reaction parameters.
The resulting telomers, such as C4H2F5(CH2CF2)nI, are valuable intermediates because the terminal iodine is a versatile functional handle. For example, it can be substituted to introduce hydrophilic groups for the synthesis of fluorosurfactants or reacted to create cross-linkable sites in fluoropolymer resins. This strategic use of this compound allows for the precise construction of fluorinated molecules with tailored properties for high-performance industrial materials.
Theoretical and Mechanistic Insights into the Reactivity of 3,3,4,4,4 Pentafluoro 1 Iodobut 1 Ene
Computational Studies on Electronic Structure and Bonding
Computational models are instrumental in dissecting the intrinsic properties of molecules like 3,3,4,4,4-pentafluoro-1-iodobut-1-ene, offering insights that are often difficult to obtain through experimental means alone.
The carbon-iodine (C-I) bond in this compound is a key determinant of its reactivity. The strong electron-withdrawing nature of the adjacent perfluoroalkyl group significantly influences the polarity of this bond. This inductive effect pulls electron density away from the carbon atom, making the C-I bond susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.
Molecular electrostatic potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For perfluorinated compounds, these maps typically show electron-deficient regions (blue) around the carbon backbone and electron-rich regions (red) associated with the halogen atoms. In the case of this compound, the iodine atom represents a site of negative electrostatic potential, while the vinylic carbon attached to it is electrophilic. This charge distribution is critical in predicting how the molecule will interact with other reagents. mdpi.comresearchgate.net
The substitution of hydrogen atoms with fluorine in the alkyl chain has a profound impact on the molecule's reactivity, which can be quantified using reactivity descriptors derived from computational chemistry. mdpi.com The presence of the C2F5 group lowers the energy of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electron-withdrawing perfluoroalkyl group influences hydrogen bonding capabilities and other intermolecular interactions. researchgate.net This alteration of electronic properties modifies the reactivity compared to non-fluorinated analogs. mdpi.com For instance, the strong negative inductive effect of the perfluoroalkyl group destabilizes any developing positive charge on adjacent carbons, which can influence the pathways of ionic reactions. mdpi.com Conversely, this electronic pull can stabilize radical intermediates, often favoring radical-mediated transformations. researchgate.netresearchgate.net
Table 1: Effect of Perfluoroalkyl Group on Molecular Properties
| Property | Description of Impact |
| Bond Polarity | Increases the polarity of the adjacent C-I bond, making the carbon more electrophilic. |
| HOMO-LUMO Gap | The energy gap is altered, influencing the molecule's electronic transitions and kinetic stability. mdpi.com |
| Reactivity | Generally enhances susceptibility to nucleophilic attack at the carbon center and facilitates radical formation via C-I bond homolysis. mdpi.comresearchgate.net |
| Acidity | Increases the acidity of nearby protons, if present. researchgate.net |
Kinetic and Thermodynamic Aspects of Chemical Transformations
The outcome of a chemical reaction involving this compound is governed by the interplay between kinetics and thermodynamics, which dictates the formation of either the fastest-formed product (kinetic control) or the most stable product (thermodynamic control). libretexts.org
Detailed mechanistic studies, often supported by density functional theory (DFT) calculations, are employed to map out the potential energy surfaces of reactions involving perfluoroalkyl compounds. researchgate.net These investigations help identify plausible intermediates and the transition states that connect them. nih.gov For reactions such as additions, substitutions, or couplings, computational analysis can elucidate the step-by-step molecular transformations. researchgate.netnih.gov The geometry and energy of transition states are calculated to determine the activation barriers for different potential pathways. researchgate.net
For instance, in addition reactions across the double bond, the mechanism can proceed through various intermediates. The stability of these intermediates, which is heavily influenced by the electronic effects of the C2F5 group, dictates the preferred reaction channel. researchgate.net
Perfluoroalkyl iodides are well-known precursors for perfluoroalkyl radicals, as the C-I bond can be cleaved relatively easily using heat or light. researchgate.net However, they can also participate in ionic reactions. researchgate.net Computational modeling allows for the direct comparison of the energy profiles for these competing pathways.
Radical Mechanisms: These pathways are often initiated by the homolytic cleavage of the C-I bond. The resulting perfluoroalkyl radical can then participate in various reactions, such as addition to unsaturated systems. These reactions are typically characterized by lower activation energies, especially when initiated photochemically or with a radical initiator. researchgate.netresearchgate.net
Ionic Mechanisms: Ionic pathways would involve the heterolytic cleavage of the C-I bond to form a carbocation or carbanion, or proceed through a charged transition state, such as in electrophilic addition. researchgate.net The formation of a carbocation adjacent to the electron-withdrawing C2F5 group is generally energetically unfavorable. However, under specific conditions with powerful electrophiles or nucleophiles, ionic routes can become competitive. researchgate.net
Comparing the calculated activation energies for the rate-determining steps of both the radical and ionic pathways can predict which mechanism will dominate under a given set of reaction conditions. libretexts.org
Table 2: Comparison of Radical and Ionic Reaction Characteristics
| Feature | Radical Mechanism | Ionic Mechanism |
| Initiation | Often requires an initiator (heat, UV light). researchgate.net | Can be initiated by strong electrophiles or nucleophiles. |
| Intermediates | Involves neutral radical species. | Involves charged intermediates (carbocations, carbanions). |
| Solvent Effects | Less sensitive to solvent polarity. | Highly sensitive to solvent polarity. |
| Influence of C2F5 Group | Stabilizes the resulting alkyl radical. | Destabilizes an adjacent carbocation. |
Spectroscopic Tools for Mechanistic Elucidation (e.g., Infrared Spectroscopy, NMR Spectroscopy)
Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby providing experimental evidence to support or refute proposed reaction mechanisms. orgosolver.comthermofisher.com
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. thermofisher.com In reactions involving this compound, IR can be used to monitor the disappearance of the C=C stretching vibration of the starting material and the appearance of new bands corresponding to the functional groups in the products. thermofisher.comsmolecule.com For example, the formation of a carbonyl group or a C-H bond would give rise to characteristic, strong absorption bands in the IR spectrum. mdpi.comorgosolver.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the complete structural elucidation of molecules in solution. thermofisher.comsemanticscholar.org
¹H NMR: Can track changes in the vinylic proton signals.
¹³C NMR: Provides information on the carbon skeleton of reactants and products.
¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shifts and coupling patterns in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for tracking the fate of the perfluoroalkyl group during a reaction. Changes in the signals for the CF3 and CF2 groups can confirm whether the perfluoroalkyl moiety has been transferred or modified.
By taking spectra at various time points during a reaction, these techniques can be used to monitor reaction kinetics and detect the presence of transient intermediates, providing crucial insights into the reaction mechanism. orgosolver.comnih.gov
Table 3: Spectroscopic Probes for Mechanistic Studies
| Technique | Information Provided | Application Example |
| IR Spectroscopy | Identification of functional groups. thermofisher.com | Monitoring the disappearance of the C=C bond and appearance of C-O or C-H bonds. |
| ¹H NMR | Chemical environment of protons. youtube.com | Observing the shift or disappearance of vinylic proton signals. |
| ¹³C NMR | Information about the carbon framework. youtube.com | Characterizing the structure of new products by their unique carbon signals. |
| ¹⁹F NMR | Detailed information on the fluorine environments. | Tracking the transformation of the -CF2-CF3 group during the reaction. |
Future Research Directions and Emerging Opportunities for 3,3,4,4,4 Pentafluoro 1 Iodobut 1 Ene Chemistry
Development of Sustainable and Atom-Economical Synthetic Approaches
Future research will likely prioritize the development of green and efficient methods for the synthesis of 3,3,4,4,4-pentafluoro-1-iodobut-1-ene. Traditional approaches to fluorinated compounds often involve harsh reagents and produce significant waste. Therefore, a key research direction will be the design of synthetic routes that adhere to the principles of green chemistry, maximizing atom economy and minimizing environmental impact.
One promising avenue is the direct iodination of 3,3,4,4,4-pentafluorobut-1-ene. Investigating various iodine sources and catalytic systems could lead to a highly efficient and selective process. Furthermore, exploring one-pot syntheses from readily available precursors would streamline the production and reduce purification steps, thereby minimizing solvent usage and waste generation.
Another area of focus will be the development of catalytic methods that avoid stoichiometric reagents. For instance, leveraging electrochemistry for the synthesis could provide a more sustainable alternative to traditional chemical oxidants or reductants. The principles of atom economy, which emphasize the incorporation of all reactant atoms into the final product, will be a guiding factor in the design of next-generation synthetic strategies for this and other fluorinated building blocks.
Exploration of Novel Catalytic Transformations
The vinyl iodide functionality in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. Future research will undoubtedly focus on expanding the scope of these transformations to create a diverse array of complex fluorinated molecules.
Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are expected to be extensively explored. nih.govorganic-chemistry.orgacs.org These reactions would allow for the introduction of various organic fragments at the 1-position, providing access to a library of compounds with tunable electronic and steric properties. A key challenge and opportunity will be the development of catalyst systems that are highly efficient and selective for these transformations, particularly for substrates bearing the electron-withdrawing pentafluoroethyl group.
Beyond traditional palladium catalysis, research into copper-catalyzed and nickel-catalyzed cross-coupling reactions could offer alternative and potentially more sustainable methods. acs.org Furthermore, the exploration of photoredox catalysis for the activation of the carbon-iodine bond could open up new reaction pathways under mild conditions. acs.org The development of these novel catalytic transformations will be crucial for unlocking the full synthetic potential of this compound.
Design of Advanced Materials and Biomolecules Incorporating the Motif
The incorporation of the this compound motif into polymers and biomolecules presents significant opportunities for the development of advanced materials and therapeutics. The unique properties conferred by the pentafluoroethyl group, such as high thermal stability, chemical resistance, and altered lipophilicity, are highly desirable in these applications. alfa-chemistry.com
In materials science, this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluoropolymers. alfa-chemistry.com These materials are anticipated to exhibit enhanced properties, such as low surface energy, high gas permeability, and specific optical properties, making them suitable for applications in coatings, membranes, and electronic devices. researchgate.net Research in this area will focus on polymerization techniques that can effectively incorporate this fluorinated building block and the characterization of the resulting material properties. One study demonstrated the synthesis of semifluorinated polymers with vinyl iodide groups via an iodo-yne polymerization, highlighting the potential for creating functional fluorinated macromolecules. nih.gov
In medicinal chemistry and chemical biology, the pentafluoroethyl group can act as a bioisostere for other chemical groups, potentially improving the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. nih.govresearchgate.netdrughunter.com The vinyl iodide functionality provides a handle for the efficient incorporation of this motif into complex biomolecules, such as peptides and natural products. rsc.org Future research will involve the synthesis of fluorinated analogs of known bioactive compounds to investigate the impact of the pentafluoroethyl group on their biological activity.
Table 1: Potential Applications of this compound in Advanced Materials and Biomolecules
| Field | Potential Application | Desired Properties Conferred by the Pentafluoroethyl Group |
| Materials Science | High-performance polymers for coatings and membranes | Enhanced thermal stability, chemical resistance, low surface energy |
| Fluorinated liquid crystals for display technologies | Altered mesomorphic properties, faster switching times | |
| Gas-permeable materials for separation technologies | Increased free volume and gas permeability | |
| Medicinal Chemistry | Metabolic stabilization of drug candidates | Blocking sites of metabolism, increasing half-life |
| Modulation of binding affinity to biological targets | Altering electronic properties and lipophilicity | |
| Bioisosteric replacement for other functional groups | Improving pharmacokinetic and pharmacodynamic profiles | |
| Agrochemicals | Development of more potent and stable pesticides | Enhanced biological activity and environmental persistence |
Interdisciplinary Research Applications and Translational Potential
The unique properties of this compound open doors to a wide range of interdisciplinary research applications with significant translational potential. mst.edunih.gov Its utility as a versatile building block can be leveraged in fields beyond traditional organic synthesis.
For instance, in the field of molecular imaging, the development of efficient methods for the introduction of fluorine-18, a positron-emitting isotope, is of great interest for Positron Emission Tomography (PET). acs.org The vinyl iodide group could serve as a precursor for radiofluorination, enabling the synthesis of novel PET imaging agents for diagnosing and monitoring diseases.
In the agrochemical industry, the introduction of fluorinated groups is a well-established strategy for enhancing the efficacy of herbicides, insecticides, and fungicides. youtube.com this compound could be used to synthesize new generations of crop protection agents with improved performance and environmental profiles.
The translational potential of this compound is directly linked to the development of scalable and cost-effective synthetic routes. Collaboration between academic researchers and industrial partners will be crucial for translating fundamental discoveries in the chemistry of this compound into real-world applications that address societal needs in medicine, materials, and agriculture. numberanalytics.com
Q & A
Basic: What are the established synthetic routes for 3,3,4,4,4-pentafluoro-1-iodobut-1-ene, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via halogen-exchange reactions or elimination pathways. A common approach involves treating perfluorinated precursors with iodine sources (e.g., KI in polar aprotic solvents like DMF). For example, similar iodinated alkenes, such as 3,3,4,4-tetrafluoro-4-iodo-1-butene (CAS 33831-83-3), are synthesized by dehydrohalogenation of polyfluorinated alkanes under controlled temperatures (40–60°C) . Key factors:
- Solvent choice: Polar solvents enhance iodine nucleophilicity.
- Temperature: Elevated temperatures (>50°C) favor elimination over substitution.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20% in analogous systems .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 19F NMR: Critical for identifying fluorine environments. Expected splitting patterns: a triplet (CF3) and multiplet (CF2 groups), with chemical shifts between δ -70 to -120 ppm .
- IR Spectroscopy: Stretching vibrations for C-F (1000–1300 cm⁻¹) and C=C (1600–1680 cm⁻¹) confirm structural integrity.
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 316 (M⁺) and fragment ions at m/z 127 (I⁺) .
Advanced: How do density-functional theory (DFT) methods model the electronic structure and reactivity of this compound?
Methodological Answer:
DFT studies (e.g., B3LYP/6-311+G(d,p)) predict the compound’s electrophilicity due to the electron-withdrawing CF3 and iodine groups. Key steps:
Geometry Optimization: Use hybrid functionals (e.g., Becke’s exchange-correlation functional ) to account for exact exchange effects.
Reactivity Analysis: Calculate Fukui indices to identify sites for nucleophilic attack (e.g., β-carbon of the double bond).
Solvent Effects: Include PCM (Polarizable Continuum Model) to simulate solvent interactions, improving accuracy by ~5% .
Advanced: How can researchers resolve discrepancies between experimental and computational data on bond dissociation energies (BDEs)?
Methodological Answer:
Discrepancies often arise from incomplete basis sets or neglect of relativistic effects (critical for iodine). Strategies:
- Basis Set Selection: Use relativistic pseudopotentials (e.g., LANL2DZ for iodine) .
- Functional Validation: Compare B3LYP vs. M06-2X results; the latter better captures dispersion forces in fluorocarbons .
- Experimental Calibration: Cross-validate with gas-phase electron diffraction or pyrolysis-MS data .
Advanced: What are the challenges in studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) under inert atmospheres. Decomposition onset typically occurs at 120–150°C due to C-I bond cleavage .
- Hydrolytic Stability: Monitor via 19F NMR in buffered solutions (pH 2–12). Acidic conditions (pH < 4) accelerate hydrolysis, forming HF and iodinated byproducts .
- Mitigation: Store in anhydrous, amber vials at -20°C to minimize photolytic degradation.
Advanced: How does the compound’s steric and electronic profile influence its utility in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The bulky CF3 groups hinder oxidative addition in palladium-catalyzed couplings. Use bulky ligands (e.g., XPhos) to enhance catalytic turnover .
- Electronic Effects: The electron-deficient double bond favors Heck-type reactions with electron-rich arenes. Kinetic studies show a 30% higher yield in DMF vs. THF due to better stabilization of transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
